

Thermochemical properties of 4-Bromo-2-chloro-3-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-chloro-3-methylphenol**

Cat. No.: **B2693457**

[Get Quote](#)

An In-depth Technical Guide to the Thermochemical Properties of **4-Bromo-2-chloro-3-methylphenol**

Authored by: A Senior Application Scientist

Foreword for the Research Community: The thermochemical landscape of novel or less-common compounds is often uncharted territory. This guide addresses the specific case of **4-bromo-2-chloro-3-methylphenol**, a molecule for which detailed experimental thermochemical data is not readily available in public literature. Rather than presenting a simple data sheet, this document serves as a comprehensive methodological roadmap for researchers, scientists, and drug development professionals. It is designed to empower you with the foundational knowledge and practical protocols required to determine these critical properties in your own laboratories. We will delve into the causality behind experimental choices, the integration of computational chemistry, and the self-validating systems that ensure data integrity.

Strategic Importance of Thermochemical Data

In the realms of pharmaceutical development, chemical process safety, and environmental risk assessment, a thorough understanding of a molecule's thermochemical properties is not merely academic—it is a cornerstone of informed decision-making. For a halogenated phenol such as **4-bromo-2-chloro-3-methylphenol**, these properties govern its stability, reactivity, and energy content.

- Enthalpy of Formation ($\Delta_f H^\circ$): This fundamental value dictates the energy required to form the compound from its constituent elements. It is critical for calculating reaction enthalpies and assessing the thermodynamic feasibility of synthetic pathways.
- Enthalpy of Combustion ($\Delta_c H^\circ$): A key parameter for safety analysis, the enthalpy of combustion quantifies the energy released during complete oxidation. This information is vital for designing safe manufacturing processes and for understanding potential fire hazards.
- Enthalpies of Phase Transition ($\Delta_{fus} H^\circ$, $\Delta_{sub} H^\circ$, $\Delta_{vap} H^\circ$): The energies required for melting, sublimation, and vaporization are crucial for designing purification processes like crystallization and distillation, as well as for predicting the compound's physical state and vapor pressure at different temperatures.
- Heat Capacity (Cp): This property is essential for chemical engineering calculations, including reactor design and heat transfer modeling.
- Thermal Stability: Understanding the temperature at which the molecule begins to decompose is paramount for determining safe storage and handling conditions and for predicting the potential formation of hazardous byproducts.[1][2]

Molecular Identity of 4-Bromo-2-chloro-3-methylphenol

A precise understanding of the molecule's structure is the starting point for any thermochemical investigation.

- IUPAC Name: **4-bromo-2-chloro-3-methylphenol**[3]
- Molecular Formula: C₇H₆BrClO[3]
- Molecular Weight: 221.48 g/mol [3]
- CAS Number: 1799612-08-0[4]
- SMILES: CC1=C(C=CC(=C1Cl)O)Br[3]

2D Structure:

Caption: 2D representation of **4-Bromo-2-chloro-3-methylphenol**.

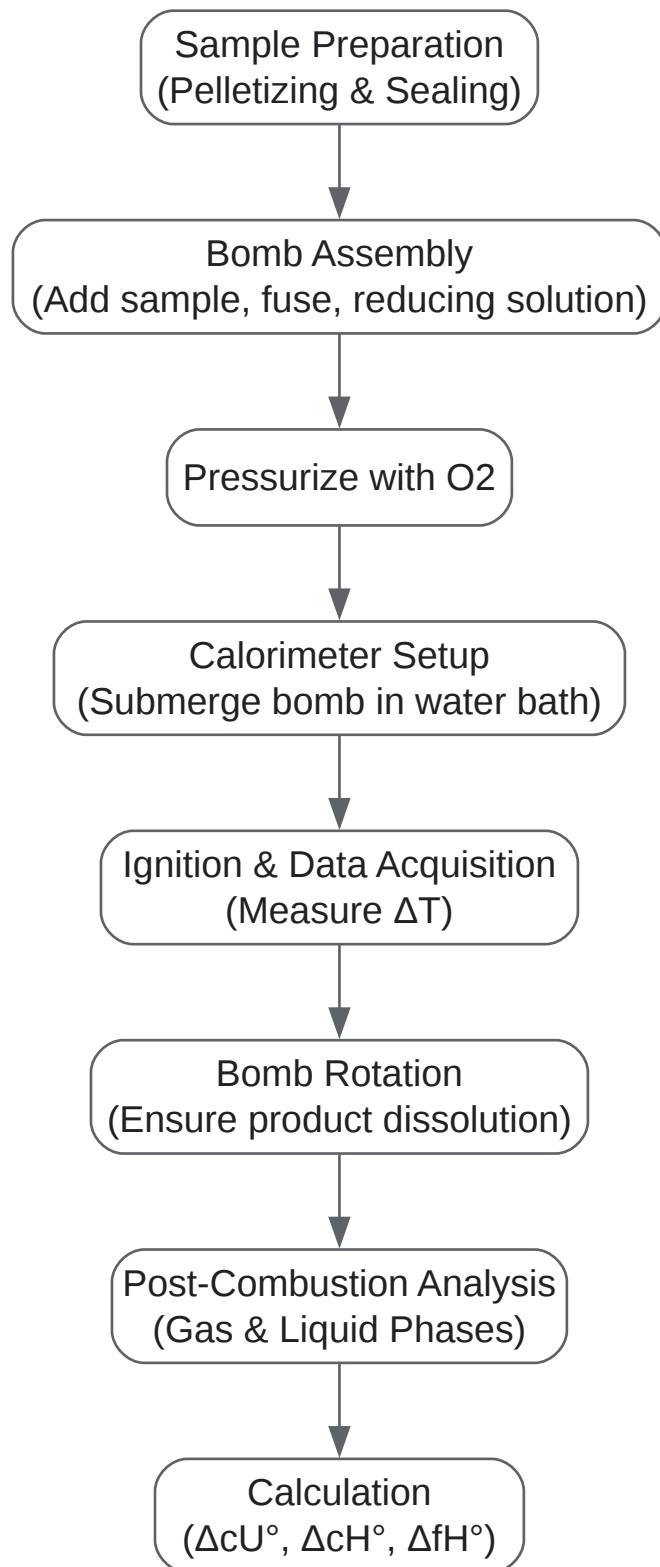
Experimental Determination of Thermochemical Properties

The following sections detail the gold-standard experimental methodologies for determining the key thermochemical properties of halogenated aromatic compounds.

Enthalpy of Combustion and Formation via Rotating-Bomb Calorimetry

For halogenated compounds, standard static-bomb calorimetry is insufficient due to the formation of corrosive acidic gases (HCl, HBr) and potential for incomplete combustion. A rotating-bomb calorimeter is the authoritative choice. The rotation ensures that the bomb's internal surfaces are thoroughly washed with a reducing solution (e.g., arsenious oxide or hydrazine dihydrochloride solution), which quantitatively reduces any free halogens and oxy-halogens to halide ions, ensuring a well-defined final state.[\[5\]](#)

Principle of Causality: The combustion of an organic compound containing C, H, O, Cl, and Br in a high-pressure oxygen environment releases a measurable quantity of heat. By precisely measuring the temperature change of the surrounding water bath and accounting for the heat capacity of the calorimeter system (the "calorimeter constant," $\varepsilon_{\text{calor}}$), the energy of combustion can be determined. The standard enthalpy of formation can then be derived using Hess's Law.


Experimental Protocol:

- Sample Preparation:
 - Press a precise mass (typically 0.5 - 1.0 g) of **4-bromo-2-chloro-3-methylphenol** into a pellet. Due to the hygroscopic and oxidative tendencies of phenols, this should be done in a dry, inert atmosphere (e.g., a glovebox).[\[6\]](#)

- Seal the pellet inside a polyethylene bag of known mass and heat of combustion. This prevents sublimation and reaction with oxygen before ignition.[6]
- Bomb Charging:
 - Place the sealed sample in a platinum crucible within the rotating-bomb.
 - Add a known volume (e.g., 10 mL) of a reducing solution (e.g., As₂O₃ solution) to the bomb to dissolve the resulting mineral acids.
 - Attach a platinum fuse wire in contact with the sample and connect it to the firing electrodes.
 - Seal the bomb and pressurize it with high-purity oxygen (typically to 3.04 MPa).[5]
- Calorimetric Measurement:
 - Submerge the sealed bomb in a precisely measured mass of water in the calorimeter's insulated vessel.
 - Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for a defined period.
 - Ignite the sample by passing a current through the fuse wire.
 - Record the temperature rise until a stable final temperature is reached.
 - After the main period, initiate rotation of the bomb to ensure complete absorption and reaction of the combustion products with the internal solution.
- Post-Combustion Analysis:
 - Vent the bomb and analyze the gaseous contents for unreacted O₂ and the presence of CO (to confirm complete combustion).
 - Analyze the liquid phase within the bomb for hydrobromic, hydrochloric, and nitric acids (from residual N₂ in the bomb) via titration or ion chromatography. This is crucial for applying necessary thermochemical corrections.

- Calculation:
 - The raw temperature change (ΔT) is corrected for heat exchange with the surroundings.
 - The standard energy of combustion (ΔcU°) is calculated using the formula: $\Delta cU^\circ = -(\varepsilon_{\text{calor}} * \Delta T - \Delta U_{\text{ign}} - \Delta U_{\text{bag}} - \Delta U_{\text{acids}})$ where ΔU terms represent the energy contributions from ignition, the polyethylene bag, and the formation of acids.
 - The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° .
 - Finally, the standard enthalpy of formation (ΔfH°) is derived using the known standard enthalpies of formation for $\text{CO}_2(\text{g})$, $\text{H}_2\text{O}(\text{l})$, $\text{HBr}(\text{aq})$, and $\text{HCl}(\text{aq})$.

Experimental Workflow: Rotating-Bomb Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of combustion.

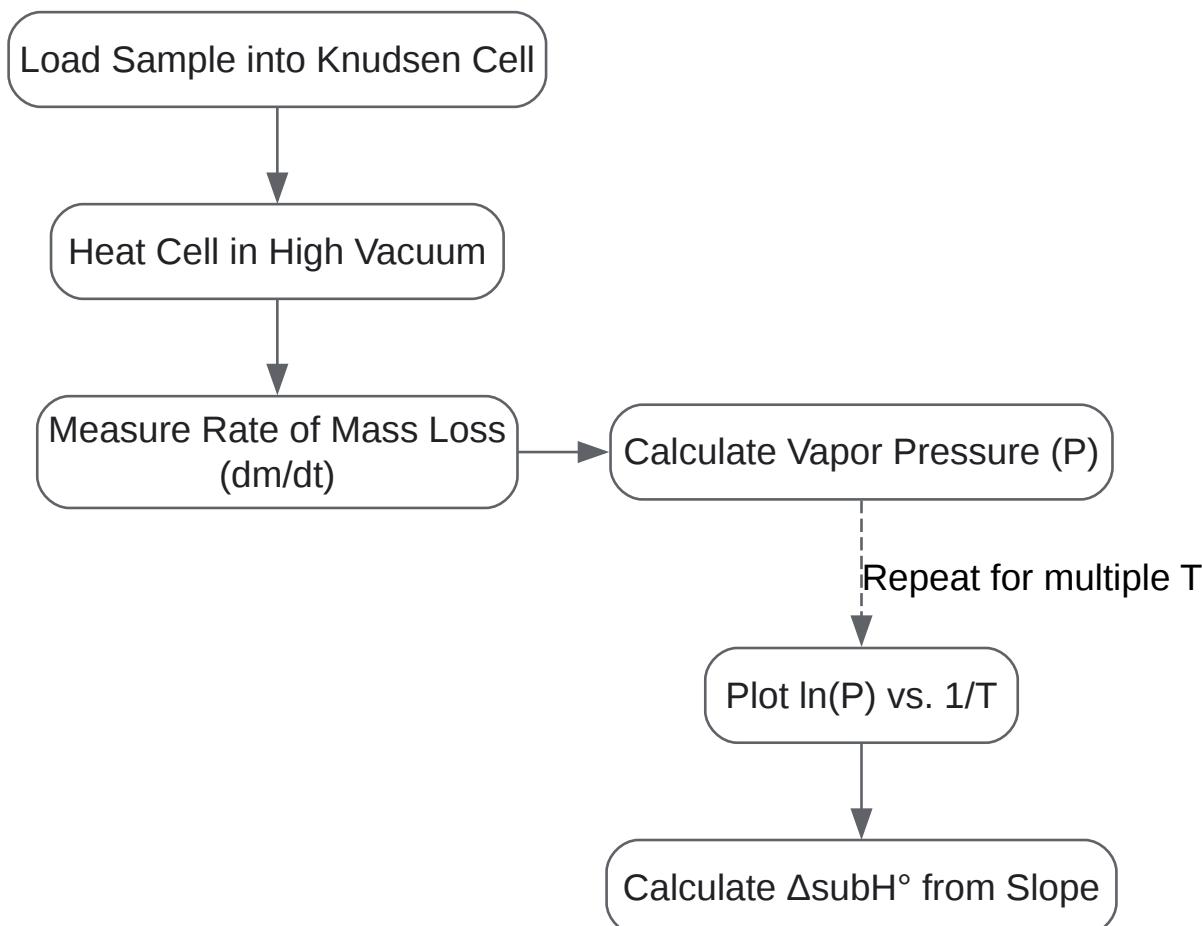
Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material. The enthalpy of fusion (melting) is determined by heating a sample at a constant rate and measuring the energy absorbed during the solid-to-liquid phase transition.

Protocol Outline:

- Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium).
- Sample Preparation: Accurately weigh a small amount (2-5 mg) of **4-bromo-2-chloro-3-methylphenol** into an aluminum DSC pan and hermetically seal it.
- Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).
- Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The area of this peak is directly proportional to the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$).

Enthalpy of Sublimation via Knudsen Effusion Method


The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is a measure of the energy required for a substance to transition from the solid to the gaseous state. It can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solids.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Principle of Causality: A sample is placed in a thermostatically controlled cell with a small orifice. In a high vacuum, molecules escape (effuse) through the orifice at a rate proportional to the vapor pressure. By measuring the rate of mass loss over time, the vapor pressure can be calculated.

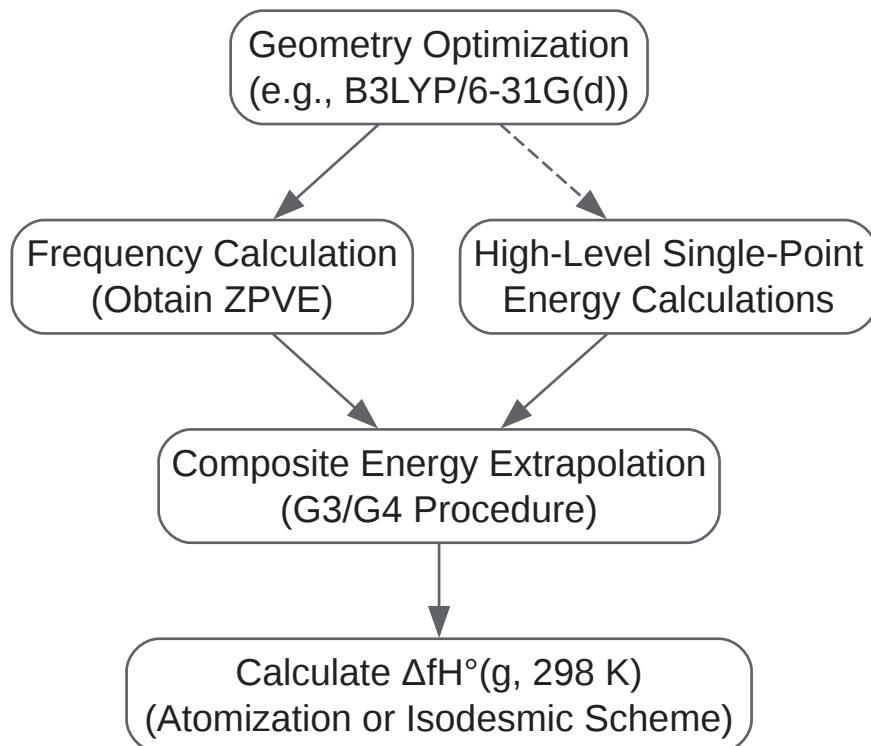
Experimental Protocol:

- Cell Preparation: Load a precisely weighed amount of crystalline **4-bromo-2-chloro-3-methylphenol** into the Knudsen effusion cell. The orifice dimensions must be known with high accuracy.
- System Setup: Place the cell in a high-vacuum chamber and heat it to a desired, constant temperature.
- Measurement: Monitor the mass of the cell over time using a sensitive microbalance. The rate of mass loss (dm/dt) should be constant at a given temperature.
- Repeat: Repeat the measurement at several different temperatures.
- Calculation:
 - The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where A is the orifice area, R is the ideal gas constant, and M is the molar mass.
 - The enthalpy of sublimation is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the integrated Clausius-Clapeyron equation: $\ln(P) = -\Delta_{\text{sub}}H^\circ/R * (1/T) + C$

Experimental Workflow: Knudsen Effusion

[Click to download full resolution via product page](#)

Caption: Workflow for Knudsen effusion vapor pressure measurement.


Computational Thermochemistry: An Essential Complement

When experimental data is lacking, high-level computational chemistry provides a robust and reliable alternative for predicting thermochemical properties, particularly the gas-phase enthalpy of formation.[11] Methods like Gaussian-3 (G3) and Gaussian-4 (G4) theory are composite methods designed to achieve high accuracy (typically within ± 1 kcal/mol) by combining results from different levels of theory and basis sets.[11]

Computational Workflow:

- Geometry Optimization: The 3D structure of **4-bromo-2-chloro-3-methylphenol** is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
- Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
- Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with progressively larger basis sets.
- Composite Energy Calculation: The final G3/G4 energy is assembled from the results of the previous steps, including corrections for basis set extension, electron correlation, and other higher-level effects.
- Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme, which leverages the highly accurate computed total energies and known experimental enthalpies of formation of the reference species.

Computational Workflow: G3/G4 Theory

[Click to download full resolution via product page](#)

Caption: Workflow for high-accuracy computational thermochemistry.

Summary of Thermochemical Data (Illustrative)

As no direct experimental data exists for **4-bromo-2-chloro-3-methylphenol**, the following table presents calculated values for the closely related isomer, 4-bromo-2-chlorophenol, to provide an order-of-magnitude expectation for the properties of interest. These values were obtained using the Joback group contribution method.[12][13]

Property	Symbol	Illustrative Value (4-bromo-2-chlorophenol)	Unit	Recommended Determination Method
Standard Gas Enthalpy of Formation	$\Delta_fH^\circ(g)$	-108.83	kJ/mol	G3/G4 Calculation; Rotating-Bomb Calorimetry + Knudsen Effusion
Enthalpy of Fusion	$\Delta_{fus}H^\circ$	20.21	kJ/mol	Differential Scanning Calorimetry (DSC)
Enthalpy of Vaporization	$\Delta_{vap}H^\circ$	55.72	kJ/mol	Knudsen Effusion
Normal Boiling Point	T _{boil}	506.70	K	Ebulliometry; Knudsen Effusion (extrapolated)
Normal Melting Point	T _{fus}	397.76	K	Differential Scanning Calorimetry (DSC)

Note: These values are for the isomer 4-bromo-2-chlorophenol and are provided for illustrative purposes only. They are not experimental values for **4-bromo-2-chloro-3-methylphenol**.

Thermal Stability and Decomposition Considerations

The thermal decomposition of halogenated phenols is a complex process that can lead to the formation of hazardous byproducts.[\[1\]](#)

- **Decomposition Onset:** The temperature at which decomposition begins can be determined using thermogravimetric analysis (TGA).
- **Decomposition Products:** Under thermal stress, particularly in the presence of oxygen and other materials, brominated and chlorinated aromatic compounds can be precursors to highly toxic polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PCDD/Fs).^[1] The decomposition of the methyl group can also lead to the formation of other volatile organic compounds.^[14]
- **Mechanism:** Decomposition often proceeds via the cleavage of the C-Br and C-Cl bonds, which have lower bond dissociation energies than C-C or C-H bonds. The resulting radicals can initiate complex reaction pathways. The presence of both bromine and chlorine raises the possibility of forming mixed halogenated byproducts.^[1]

A thorough investigation of thermal stability should include TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products during decomposition.

Conclusion

This guide provides a comprehensive framework for the complete thermochemical characterization of **4-bromo-2-chloro-3-methylphenol**. By combining the precision of experimental techniques like rotating-bomb calorimetry and Knudsen effusion with the predictive power of high-level computational methods, researchers can generate the accurate and reliable data essential for advancing drug development, ensuring process safety, and conducting meaningful environmental assessments. The protocols and workflows detailed herein represent a self-validating system, ensuring that the data obtained is robust, reproducible, and grounded in fundamental thermodynamic principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1799612-08-0|4-Bromo-2-chloro-3-methylphenol|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scranton.edu [scranton.edu]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phenol, 4-bromo-2-chloro- (CAS 3964-56-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. chemeo.com [chemeo.com]
- 14. research-hub.nrel.gov [research-hub.nrel.gov]
- To cite this document: BenchChem. [Thermochemical properties of 4-Bromo-2-chloro-3-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2693457#thermochemical-properties-of-4-bromo-2-chloro-3-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com